Compound Description: Venetoclax is a potent and selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein. It is currently being developed for the treatment of hematologic malignancies. Venetoclax undergoes extensive metabolism in humans, primarily via oxidation of the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. []
Relevance: While Venetoclax doesn't share direct structural similarity with (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone, both compounds likely exhibit activity through interactions with specific protein targets. Understanding the structure-activity relationships of targeted protein inhibitors like Venetoclax can provide valuable insights into designing and optimizing novel compounds, such as the target compound, with improved potency and selectivity. [] (https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4)
Compound Description: M30 is a nitro reduction metabolite of Venetoclax. It is primarily formed by gut bacteria and constitutes a significant portion of the administered Venetoclax dose recovered in feces. []
Relevance: Although M30 doesn't have direct structural similarities with (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone, its identification as a key metabolite of Venetoclax highlights the potential role of metabolic transformations in modulating the biological activity of compounds containing similar structural motifs. Understanding the metabolic pathways and potential biotransformations of the target compound can provide valuable insights for optimizing its pharmacokinetic properties. [] (https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4)
Compound Description: Analog 24 is an aminopyrazole compound that exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It reduces Mcl-1 protein levels in a concentration-dependent manner. []
Relevance: Analog 24 shares the core structure of a substituted phenyl ring linked to a pyrazole ring with (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone. This structural similarity suggests that the target compound might also exhibit inhibitory activity against CDKs, specifically CDK5, which is involved in Mcl-1 regulation. [] (https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b)
Compound Description: SR141716A is a well-known antagonist of the cannabinoid CB1 receptor. It exhibits high affinity for the CB1 receptor and displays a competitive mode of antagonism. []
Relevance: Both SR141716A and (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone contain a piperazine moiety. Additionally, both compounds feature chlorine-substituted phenyl rings. Although the overall structures differ, the presence of these shared moieties suggests that (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone might also exhibit some affinity towards cannabinoid receptors, potentially with different binding modes or affinities. [] (https://www.semanticscholar.org/paper/ad6e0475980e5ca7fa66fedbd2584f1dd0368528)
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It effectively antagonizes the effects of cannabinoid agonists in both in vitro and in vivo models. []
Relevance: Similar to SR141716A, NESS 0327 shares structural similarities with (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone, including a piperidine ring and chlorine-substituted phenyl rings. The presence of these common structural elements suggests that the target compound might also interact with cannabinoid receptors, although with potentially different binding affinities or pharmacological profiles compared to NESS 0327. [] (https://www.semanticscholar.org/paper/5a25529ecc86e58e12f0041a73079a8321d59183)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.